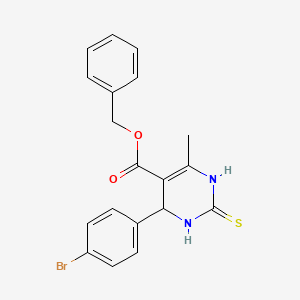

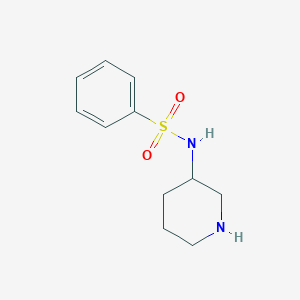

![molecular formula C21H23N3O4S B2861709 Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 380872-69-5](/img/structure/B2861709.png)

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties . They are also used as fungicides, insecticides, and herbicides .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an intramolecular N—H O hydrogen bond, which partially determines the conformation of the ester substituent . The crystal packing consists of layers parallel to (112) held together by N—H O and C—H O hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, quinoxaline derivatives can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives, such as the compound , have been studied for their potential anticancer properties. These compounds can interfere with various cellular processes that are vital for cancer cell survival and proliferation. For instance, they may inhibit topoisomerase enzymes, which are necessary for DNA replication and transcription, or they might disrupt the signaling pathways that lead to uncontrolled cell growth .

Antidiabetic Effects

Research has indicated that quinoxaline derivatives can exhibit antidiabetic effects. They may act by modulating the activity of enzymes involved in glucose metabolism, such as alpha-glucosidase or dipeptidyl peptidase-4, thereby helping to regulate blood sugar levels in diabetic patients .

Antimicrobial Properties

The antimicrobial properties of quinoxaline derivatives make them candidates for treating bacterial infections. They can work by disrupting the bacterial cell wall synthesis or interfering with protein synthesis, which is crucial for bacterial growth and reproduction .

Anti-inflammatory Uses

Quinoxaline derivatives have shown anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes that contribute to inflammation, such as cyclooxygenase or lipoxygenase .

Antimalarial Potential

These compounds have also been explored for their antimalarial potential. They might act by inhibiting the growth of Plasmodium parasites, which are responsible for malaria, potentially offering a new avenue for the development of antimalarial drugs .

Agricultural Applications

In agriculture, quinoxaline derivatives are used as fungicides, insecticides, and herbicides. Their biochemical properties allow them to control various plant pathogens and pests, thereby protecting crops and improving agricultural productivity .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-2-28-21(27)18-12-7-3-6-10-16(12)29-20(18)24-17(25)11-15-19(26)23-14-9-5-4-8-13(14)22-15/h4-5,8-9,15,22H,2-3,6-7,10-11H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECCSMLYJIENJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

![N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide](/img/structure/B2861643.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)